11-Dehydro-txb2

概要

説明

11-Dehydro-thromboxane B2 (11-DHTXB2) is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-DHTXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent . It is also a biomarker involved in the production of thromboxane, a molecule that contributes to platelet aggregation and vasoconstriction .

Synthesis Analysis

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . 11-dehydro TXB2 is one of the main plasma metabolites of TXB2 and can be used as a marker for in vivo TXA2 synthesis . The mean plasma level in human males is 0.9-4.3 pg/ml and the half-life is 45-60 minutes .Molecular Structure Analysis

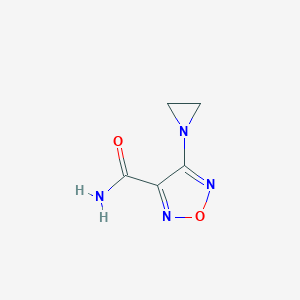

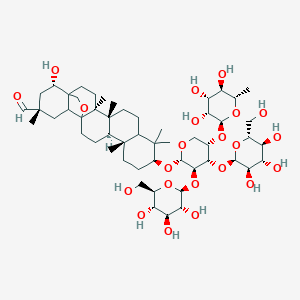

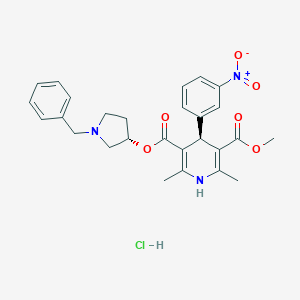

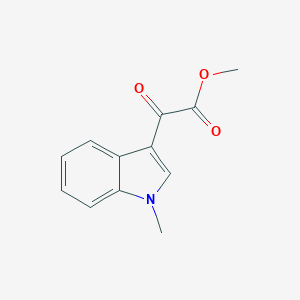

The molecular formula of 11-Dehydro-thromboxane B2 is C20H32O6 . Its average mass is 368.465 Da and its monoisotopic mass is 368.219879 Da .Chemical Reactions Analysis

11-Dehydro-thromboxane B2 is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease .Physical and Chemical Properties Analysis

The molecular formula of 11-Dehydro-thromboxane B2 is C20H32O6 . Its average mass is 368.465 Da and its monoisotopic mass is 368.219879 Da .科学的研究の応用

心血管疾患バイオマーカー

11-Dehydro-TXB2は血小板活性の間接的な指標として機能し、心血管疾患で上昇します。これは、患者の動脈硬化性心血管疾患(ASCVD)のリスクを評価するために使用されます。 尿中this compoundのレベルが高いことは、ASCVDのリスクが高いことを示しており、その測定はアスピリンによる予防の対象となる候補者の特定に役立ちます .

メタボリックシンドローム指標

研究によると、this compoundのレベルは、特に高血圧の男性において、メタボリックシンドロームの男性で有意に上昇していることがわかっています。 これは、this compoundがメタボリックシンドロームの潜在的なマーカーとなる可能性があり、この状態の個別化された管理に役割を果たす可能性があることを示唆しています .

血小板活性化と凝集

This compoundは、血小板の活性化と不可逆的な凝集の原因となるトロンボキサンA2の主要な代謝産物です。 この化合物の測定は、血小板機能についての洞察を提供し、糖尿病など、血小板の活性化が顕著な状態を理解するために重要です .

アスピリン療法モニタリング

尿中のthis compoundのレベルを監視することは、アスピリン療法への反応を評価するための非侵襲的な方法です。 これは、血小板活性化の抑制を評価することにより、心臓病予防におけるアスピリンの有効性を判断するのに役立ちます .

炎症と免疫応答

This compoundの生合成は、炎症に関連しています。 その測定は、炎症性疾患における血小板活性化の増強の役割を特徴付けるために使用でき、炎症の解決の理解に貢献する可能性があります .

がん研究

This compoundは、がんを含むいくつかの病態生理学的プロセスに関与しています。 さまざまなタイプのがんにおけるそのレベルの研究は、腫瘍の進行と転移における血小板活性化の役割についての洞察を提供することができます .

薬理学的研究

薬理学的研究では、this compoundはCOX-1阻害の臨床薬理学を説明するために使用されます。 これは、血小板活性化を標的とする薬物の効果を理解し、新しい治療薬の開発を導くのに役立ちます .

血栓症リスク評価

This compoundのレベルが高いことは、血栓症イベントのリスク増加を示している可能性があります。 その測定は、血栓症のリスクが大きな懸念となる骨髄増殖性腫瘍などの疾患の患者において特に役立ちます .

作用機序

Target of Action

11-Dehydro-thromboxane B2 (11-Dehydro-TXB2) is a major metabolite of Thromboxane A2 (TXA2) and is primarily targeted by activated platelets . Thromboxane A2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Mode of Action

This compound is produced from the breakdown of thromboxane A2. It is released by activated platelets and its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent .

Biochemical Pathways

Thromboxane A2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The production of this compound is often used to measure thromboxane production in vivo . It is produced by the dehydrogenation of the alcohol group on the C11 position of TXB2 by the enzyme 11-OH-dehydrogenase .

Pharmacokinetics

The pharmacokinetics of this compound involves its production from the breakdown of thromboxane A2 and its release by activated platelets . Its levels in urine can be used to monitor the response to aspirin therapy . The detection of this compound is often used to measure thromboxane production in vivo .

Result of Action

The action of this compound is associated with the pathophysiological role of transiently or persistently enhanced platelet activation . It is involved in thrombus formation and patients with certain conditions, such as membranous nephropathy, are prone to thromboembolism events .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease . Moreover, its levels can be elevated in diseases where platelet activation is prominent .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

11-Dehydro-txb2 is produced by the dehydrogenation of the alcohol group on the C11 position of TXB2 by the enzyme 11-OH-dehydrogenase . It interacts with various enzymes and proteins, particularly those involved in the cyclooxygenase (COX)-1 pathway . The nature of these interactions involves the breakdown of thromboxane A2 to form this compound .

Cellular Effects

This compound plays a significant role in various cellular processes. It is released by activated platelets , indicating its involvement in platelet activation and related cellular functions. It influences cell function by participating in cell signaling pathways related to platelet activation . Its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent .

Molecular Mechanism

The molecular mechanism of this compound involves its formation from the breakdown of thromboxane A2. This process is facilitated by the enzyme 11-OH-dehydrogenase, which dehydrogenates the alcohol group on the C11 position of TXB2 . This mechanism allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. It is a chemically unstable compound , suggesting that its stability and degradation may vary depending on the conditions. Specific long-term effects on cellular function observed in in vitro or in vivo studies are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathways of thromboxane A2. It is produced from the breakdown of thromboxane A2, indicating its role in the thromboxane A2 metabolic pathway . The enzymes it interacts with include 11-OH-dehydrogenase, which facilitates its formation .

特性

IUPAC Name |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYIVXDPWBUJBQ-UHHGALCXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67910-12-7 | |

| Record name | 11-Dehydro-TXB2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67910-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 11-DEHYDROTHROMBOXANE B2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 11-dehydro-TXB2 linked to platelet activation and why is it considered a valuable biomarker?

A: this compound is formed primarily through the metabolism of TXA2, a product of the COX-1 pathway in activated platelets [, , , , ]. Measuring urinary this compound levels provides a more stable and reliable reflection of TXA2 production in the body compared to directly measuring the short-lived TXA2 [, , ]. Elevated this compound levels have been detected in conditions associated with increased platelet activity such as cardiovascular diseases [, , , , , ], diabetes [], preeclampsia [], and mastocytosis [].

Q2: How do researchers measure this compound levels and what are the challenges associated with these methods?

A: Researchers primarily measure urinary this compound levels using immunoassays, such as ELISA or radioimmunoassay (RIA) [, , , , , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) provides a highly accurate alternative but is more technically demanding [, ].

Q3: Aspirin is a known inhibitor of TXA2 production. How can this compound be used to assess aspirin responsiveness?

A: Aspirin's antiplatelet effect stems from its irreversible inhibition of COX-1, the enzyme responsible for TXA2 synthesis [, , ]. Measuring urinary this compound levels after aspirin administration allows for the assessment of aspirin's effectiveness in suppressing TXA2 production [, , , , , , ]. Individuals exhibiting high this compound levels despite aspirin therapy are often classified as "aspirin resistant" and may be at increased risk of cardiovascular events [, , , , ].

Q4: Beyond cardiovascular disease, in what other conditions has this compound shown potential as a biomarker?

A4: Research suggests that this compound could be a useful biomarker in a range of conditions:

- Preeclampsia: Elevated levels in early pregnancy may indicate increased risk, and monitoring this compound could guide aspirin treatment decisions [].

- Mastocytosis: Patients often exhibit elevated this compound, suggesting a potential role for thromboxane in mast cell-mediated inflammation [].

- COPD: Higher urinary this compound levels are associated with worse respiratory symptoms, health status, and quality of life in COPD patients [].

- Tinnitus: Patients with tinnitus show higher plasma this compound levels compared to controls, suggesting a possible link between platelet activity and this condition [, ].

Q5: What are the future directions for research on this compound?

A5: Future research should focus on:

- Standardizing this compound assays: This will allow for more reliable comparisons across studies and improve the biomarker's clinical utility [, ].

- Identifying sources of this compound beyond platelets: This will enable a more nuanced understanding of its role in various diseases [].

- Investigating this compound as a therapeutic target: Developing drugs that specifically inhibit its production or signaling pathways could offer new treatment avenues for inflammatory and cardiovascular diseases [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(2S,3R,5R,6S)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate](/img/structure/B122932.png)

![2-[4-(Pyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B122935.png)